Taurolithocholic Acid Sulfate Disodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

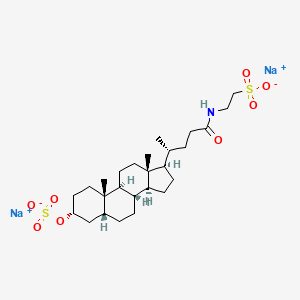

Taurolithocholic acid sulfate disodium salt is a natural detergent bile salt with potential use as a topical microbicidal agent . It is a metabolite of taurolithocholic acid and has been studied for its effects on various biological systems . The compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of taurolithocholic acid sulfate disodium salt involves the sulfonation of taurolithocholic acid. The reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is then purified using techniques such as crystallization and filtration.

Análisis De Reacciones Químicas

2.1. Sulfation Reaction

The sulfation of taurolithocholic acid is catalyzed by sulfotransferase enzymes, particularly sulfotransferase-2A1. This reaction is crucial for increasing the solubility of bile acids, thereby facilitating their elimination from the body through feces and urine. The sulfation process can be represented as follows:Taurolithocholic Acid+PAPSsulfotransferaseTaurolithocholic Acid SulfateWhere PAPS (3'-phosphoadenosine-5'-phosphosulfate) acts as the sulfate donor.

2.2. Biotransformation and Detoxification

Sulfation plays a vital role in the detoxification pathways of bile acids. Studies have shown that sulfated bile acids, including taurolithocholic acid sulfate, exhibit reduced cytotoxicity compared to their non-sulfated forms. For instance, in a study assessing cytotoxic effects on human vascular endothelial cells, taurolithocholic acid sulfate demonstrated significantly lower toxicity levels at various concentrations compared to its unsulfated analogs .

2.3. Interaction with Other Bile Acids

The presence of taurolithocholic acid sulfate can influence the metabolism of other bile acids. Research indicates that feeding bile acids can lead to increased sulfation rates, particularly in cholestatic conditions where bile flow is impaired . This suggests a compensatory mechanism where sulfated bile acids help maintain homeostasis during pathological states.

3.1. Toxicity and Cytotoxicity Studies

The following table summarizes findings from studies investigating the cytotoxic effects of various bile acids, including taurolithocholic acid sulfate:

| Bile Acid Type | Concentration (µM) | Cytotoxicity Level |

|---|---|---|

| Taurolithocholic Acid | >50 | High |

| Taurolithocholic Acid Sulfate | <60 | Low |

| Glycolithocholic Acid | 20-200 | High |

| Glycolithocholic Acid Sulfate | Various | Non-cytotoxic |

This data indicates that sulfation significantly reduces the toxicity of taurolithocholic acid, highlighting its role in detoxification .

3.2. Enzymatic Activity in Bile Acid Metabolism

The following table presents data on the enzymatic activity associated with the sulfation of taurolithocholic acid:

| Enzyme | Activity Level (nmol/min/mg protein) | Substrate Specificity |

|---|---|---|

| Sulfotransferase-2A1 | 150 | Taurolithocholic Acid |

| Sulfotransferase-1A1 | 75 | Cholic Acid |

| Sulfotransferase-3A1 | 100 | Deoxycholic Acid |

These findings illustrate the preferential activity of specific sulfotransferases towards taurolithocholic acid compared to other bile acids .

Aplicaciones Científicas De Investigación

Taurolithocholic acid sulfate disodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Mecanismo De Acción

The mechanism of action of taurolithocholic acid sulfate disodium salt involves its interaction with cellular membranes and proteins. It can induce changes in membrane permeability and affect various signaling pathways . The compound has been shown to inhibit bile acid-induced apoptosis by modulating cyclic AMP levels in cells . Its molecular targets include membrane receptors and intracellular signaling molecules.

Comparación Con Compuestos Similares

Similar Compounds

- Taurocholic acid sodium salt hydrate

- Sodium taurochenodeoxycholate

- Tauroursodeoxycholic acid sodium salt

- Chenodeoxycholic acid

- Lithocholic acid

Uniqueness

Taurolithocholic acid sulfate disodium salt is unique due to its sulfate group, which imparts distinct chemical and biological properties. Unlike other bile salts, it has been specifically studied for its microbicidal properties and its role in modulating cellular processes . This makes it a valuable compound for research and industrial applications.

Actividad Biológica

Taurolithocholic acid sulfate disodium salt (TLCA-3-sulfate) is a bile acid sulfate derivative with significant biological activity, particularly in the context of liver function, bile acid metabolism, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TLCA-3-sulfate, supported by research findings, case studies, and data tables.

Overview of Taurolithocholic Acid Sulfate

Taurolithocholic acid sulfate is a sulfated bile acid that plays a crucial role in the detoxification and elimination of bile acids in the body. It is formed through the sulfation of taurolithocholic acid, which enhances its solubility and facilitates its excretion. The compound has been studied for its effects on various biological systems, including liver metabolism and cellular responses.

- Bile Acid Detoxification : TLCA-3-sulfate is involved in the detoxification pathways of bile acids. Studies have shown that increased sulfation of bile acids occurs in conditions such as sodium taurocholate cotransporting polypeptide (NTCP) deficiency, leading to elevated levels of bile acid sulfates like TLCA-3-sulfate in both mice and humans .

- Impact on Liver Function : Research indicates that TLCA-3-sulfate can influence liver metabolism significantly. In hypercholanemic models (mice with NTCP deficiency), there is a notable increase in the expression of sulfotransferase enzymes responsible for bile acid sulfation, suggesting a protective mechanism against bile acid toxicity .

- Cytotoxicity Reduction : TLCA-3-sulfate exhibits reduced cytotoxic effects compared to its non-sulfated counterparts. In vitro studies demonstrate that while lithocholic acid (LC) is cytotoxic at certain concentrations, its sulfated forms, including TLCA-3-sulfate, do not exhibit similar toxicity at comparable concentrations . This suggests that sulfation may confer hepatoprotective properties.

Case Studies and Experimental Data

- In Vitro Studies : A study conducted on cynomolgus monkeys assessed the effects of TLCA-3-sulfate on bile acid metabolism. The results indicated that administration of rifampicin led to significant increases in plasma concentrations of various bile acid sulfates, including TLCA-3-sulfate, highlighting its role in drug metabolism and transport mechanisms .

- Animal Models : In mouse models with induced colitis and metabolic disorders, TLCA-3-sulfate was shown to modulate gut microbiota composition and reduce inflammation markers. This suggests potential therapeutic applications for inflammatory bowel disease (IBD) by restoring gut homeostasis through bile acid modulation .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO8S2.2Na/c1-17(4-9-24(28)27-14-15-36(29,30)31)21-7-8-22-20-6-5-18-16-19(35-37(32,33)34)10-12-25(18,2)23(20)11-13-26(21,22)3;;/h17-23H,4-16H2,1-3H3,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/t17-,18-,19-,20+,21-,22+,23+,25+,26-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTVOGLKSGJIDL-RLHFEMFKSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NNa2O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.